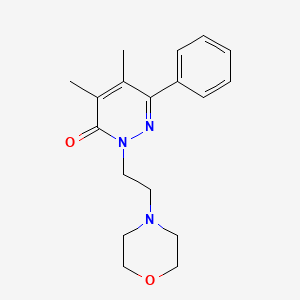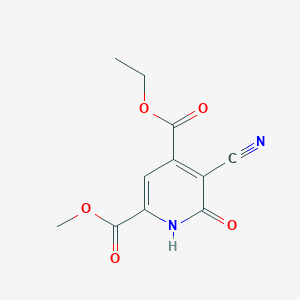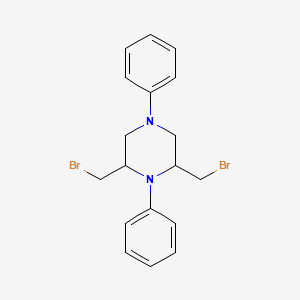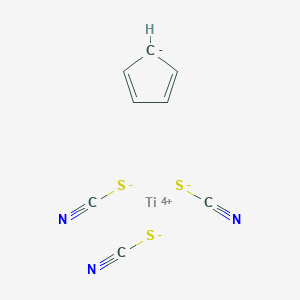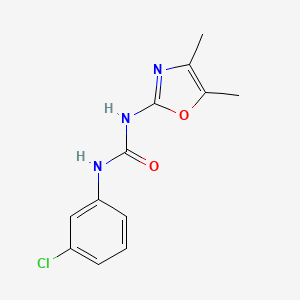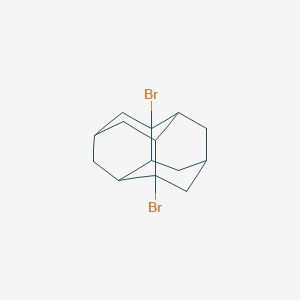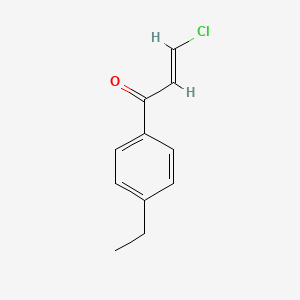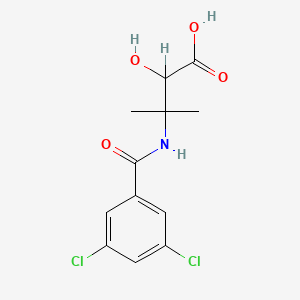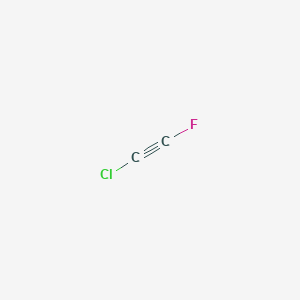
1-Chloro-2-fluoroethyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-fluoroethyne is an organofluorine compound with the molecular formula C₂HClF It is a derivative of ethyne (acetylene) where one hydrogen atom is replaced by a chlorine atom and another by a fluorine atom
Méthodes De Préparation
The synthesis of 1-Chloro-2-fluoroethyne can be achieved through several methods. One common approach involves the halogenation of ethyne. This process typically requires the use of chlorine and fluorine sources under controlled conditions to ensure selective substitution. Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the reaction. For example, vapor-phase catalytic fluorination using a fixed-bed chrome-based catalyst at temperatures between 200-300°C and pressures of 0.1-0.8 MPa has been reported for similar compounds .
Analyse Des Réactions Chimiques
1-Chloro-2-fluoroethyne undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of carbonyl compounds.
Reduction: Using reducing agents such as hydrogen in the presence of a catalyst, the compound can be reduced to form 1-chloro-2-fluoroethane.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine or fluorine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, reduction typically yields 1-chloro-2-fluoroethane, while oxidation can produce various carbonyl-containing compounds .
Applications De Recherche Scientifique
1-Chloro-2-fluoroethyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex fluorinated compounds.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors.
Mécanisme D'action
The mechanism by which 1-Chloro-2-fluoroethyne exerts its effects involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Comparaison Avec Des Composés Similaires
1-Chloro-2-fluoroethyne can be compared with other similar compounds such as:
1-Chloro-2-fluoroethane: This compound is a saturated analog of this compound and has different reactivity and applications.
1-Chloro-2,2-difluoroethane: Another related compound with two fluorine atoms, which exhibits distinct chemical properties and uses.
1,1-Dichloro-2-fluoroethane:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
27794-53-2 |
|---|---|
Formule moléculaire |
C2ClF |
Poids moléculaire |
78.47 g/mol |
Nom IUPAC |
1-chloro-2-fluoroethyne |
InChI |
InChI=1S/C2ClF/c3-1-2-4 |
Clé InChI |
OODNVUHMYJVFIQ-UHFFFAOYSA-N |
SMILES canonique |
C(#CCl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 3-[(2-hydroxyethyl)methylamino]-](/img/structure/B14678985.png)
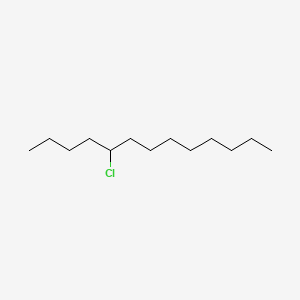

![Bicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaen-4-one (en)](/img/structure/B14679002.png)
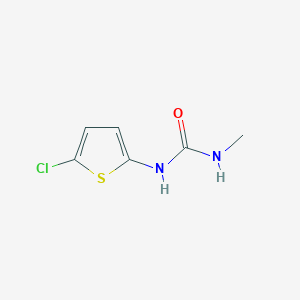
![4-Phenyl-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),4,7,11(15),12-hexaene;2,4,6-trinitrophenol](/img/structure/B14679009.png)
